molecular formula C18H24N4O2S B4444096 4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide

4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B4444096
M. Wt: 360.5 g/mol
InChI Key: BUZRGMLBOFTXGN-UHFFFAOYSA-N
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Description

4-Methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridin-2-yl-substituted piperazine moiety linked via an ethyl group to the sulfonamide nitrogen. The structure combines a 4-methylbenzenesulfonamide core with a pyridinyl-piperazine-ethyl chain, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

4-methyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-16-5-7-17(8-6-16)25(23,24)20-10-11-21-12-14-22(15-13-21)18-4-2-3-9-19-18/h2-9,20H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZRGMLBOFTXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like mCPBA.

    Reduction: Reduction reactions can be carried out using sodium and ammonium chloride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.

Common Reagents and Conditions

    Oxidation: mCPBA in an organic solvent.

    Reduction: Sodium and ammonium chloride in ethanol.

    Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.

Major Products

The major products formed from these reactions include various intermediates that can be further functionalized to yield the final compound or its derivatives.

Scientific Research Applications

4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridine and piperazine moieties contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (Reference) Core Structure Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Target Compound Pyridin-2-yl-piperazine-ethyl-sulfonamide C₁₈H₂₃N₃O₂S 361.46 Hypothesized enhanced hydrogen bonding due to pyridinyl N-atom; dihydrochloride form available
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) 3-Trifluoromethylbenzoyl-piperazine-carbonyl C₂₉H₂₅F₃N₄O₃ 560.51 High lipophilicity (CF₃ group); stable crystalline form (m.p. 198–200°C)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Anilinopyridin-3-yl-sulfonamide C₁₈H₁₈N₄O₂S 366.43 Synthesized via sulfonyl chloride coupling; potential for π-π stacking
4-Methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide Piperazine-phenylmethyl-sulfonamide C₁₈H₂₃N₃O₂S 361.46 Structural isomer of target compound; CAS 919087-70-0; used in receptor-binding studies
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Methoxyphenyl-piperazine-ethyl-nitrobenzamide C₂₆H₂₈N₆O₄ 512.55 X-ray crystallography confirmed planar nitrobenzamide group; high thermal stability

Key Differences in Functional Groups and Activity

The nitro group in ’s benzamide derivative introduces strong electron-withdrawing effects, likely altering receptor affinity compared to the target’s sulfonamide .

Synthetic Pathways :

  • The target compound’s ethyl linker suggests a two-step synthesis: (i) coupling of 4-methylbenzenesulfonyl chloride with ethylenediamine derivatives, followed by (ii) piperazine-pyridinyl functionalization, similar to methods in .
  • In contrast, compounds like 9a–9g use benzoyl-piperazine intermediates, requiring carbonylative coupling reactions .

Biological Implications :

  • Piperazine derivatives with pyridinyl groups (e.g., target compound) may exhibit dual affinity for serotonin and dopamine receptors due to the basic nitrogen atoms in both rings .
  • Compounds with bulkier substituents (e.g., 9c ’s tert-butyl group) show reduced aqueous solubility but increased metabolic stability .

Research Findings and Data Gaps

  • Physicochemical Data : While melting points and spectral data (¹H/¹³C NMR) are well-documented for analogues like 9a–9g , similar data for the target compound are lacking in the provided evidence. Further studies are needed to confirm its crystalline stability and solubility profile.
  • Biological Activity: notes discontinuation of a dihydrochloride analogue, possibly due to formulation challenges or toxicity, highlighting the need for rigorous preclinical profiling of the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide

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